2-(4-Chlorobutyl)oxirane
Description
Significance of Epoxides as Key Synthetic Intermediates
Epoxides, or oxiranes, are a class of cyclic ethers defined by a strained three-membered ring containing two carbon atoms and one oxygen atom. numberanalytics.comyoutube.com This ring strain is the primary reason for their high reactivity compared to other ethers, making them exceptionally useful as synthetic intermediates. numberanalytics.comyoutube.com In organic synthesis, epoxides are valued for their ability to undergo ring-opening reactions when treated with a wide array of nucleophiles, acids, and bases. numberanalytics.comnumberanalytics.com These reactions allow for the stereospecific and regioselective introduction of two vicinal functional groups, which is a powerful tool for constructing complex molecules. numberanalytics.com
The versatility of epoxides is demonstrated by their central role in the synthesis of numerous products, including pharmaceuticals, agrochemicals, and polymers. numberanalytics.comorientjchem.org For instance, the ring-opening of epoxides can yield diols, amino alcohols, and ethers, which are common structural motifs in biologically active compounds. numberanalytics.com Furthermore, the polymerization of epoxides leads to the formation of epoxy resins, a critical class of adhesives and composite materials used in various industrial applications. numberanalytics.comyoutube.com The epoxidation of alkenes is a fundamental transformation, and various methods, including the use of peracids like m-CPBA or metal-based catalysts, have been developed to synthesize these important intermediates. numberanalytics.comorientjchem.org
Role of Halogenated Alkyl Chains in Molecular Construction
Alkyl halides, or haloalkanes, are organic compounds containing a halogen atom bonded to an alkyl group. numberanalytics.comlumenlearning.com They serve as fundamental building blocks in organic synthesis due to the unique properties of the carbon-halogen bond. numberanalytics.comopentextbc.ca The differing electronegativity between the carbon and halogen atoms polarizes the bond, imparting a partial positive charge on the carbon and making it electrophilic. jove.comksu.edu.sa This electrophilicity renders the carbon atom susceptible to attack by nucleophiles.
The halogen atom in an alkyl halide can function as an effective leaving group, facilitating nucleophilic substitution and elimination reactions. numberanalytics.comopentextbc.ca The reactivity is influenced by factors such as the nature of the halogen, with iodine being a better leaving group than chlorine, and the structure of the alkyl chain. numberanalytics.comjove.com The presence of a halogenated alkyl chain within a molecule, such as the 4-chlorobutyl group in 2-(4-chlorobutyl)oxirane, provides a reactive handle that can be used to form new carbon-carbon or carbon-heteroatom bonds, thereby extending and functionalizing the molecular framework. numberanalytics.com This makes halogenated compounds indispensable precursors for a vast range of more complex molecules, including dyes, drugs, and synthetic polymers. jove.com
Overview of Research Trajectories for Bifunctional Building Blocks in Organic Chemistry
Bifunctional building blocks are organic molecules that possess two distinct reactive functional groups. researchgate.net Their utility in modern organic synthesis is significant, as they enable the construction of complex molecular architectures with high efficiency. researchgate.netrsc.org A major research trajectory in this area is the rational design of bifunctional starting materials for use in cascade reactions, where multiple bond-forming events occur in a single pot. rsc.org This approach is a cornerstone of green chemistry, as it can reduce the number of synthetic steps, minimize purification processes, and decrease waste generation. researchgate.net
Molecules like this compound, which contains both an epoxide and an alkyl halide, exemplify this class of reagents. tandfonline.com The orthogonal reactivity of these two groups can be exploited to build complex heterocyclic structures, which are prevalent in pharmaceuticals and natural products. rsc.orgrsc.org Research in this field often focuses on developing catalytic systems that can selectively activate one functional group in the presence of the other, or that can mediate a cascade involving both groups. rsc.orgorganic-chemistry.org The strategic use of such building blocks is crucial in medicinal chemistry for generating libraries of structurally diverse and three-dimensional molecules for drug discovery programs. rsc.orgwhiterose.ac.uk
Structure
2D Structure
3D Structure
Properties
CAS No. |
81724-56-3 |
|---|---|
Molecular Formula |
C6H11ClO |
Molecular Weight |
134.60 g/mol |
IUPAC Name |
2-(4-chlorobutyl)oxirane |
InChI |
InChI=1S/C6H11ClO/c7-4-2-1-3-6-5-8-6/h6H,1-5H2 |
InChI Key |
VOUIEAZSNLLDLK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CCCCCl |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 2 4 Chlorobutyl Oxirane
Nucleophilic Ring-Opening Reactions of the Oxirane
The high ring strain of the oxirane moiety, a combination of angle and torsional strain, makes it susceptible to ring-opening by a wide range of nucleophiles, even though alkoxides are typically poor leaving groups. This reactivity is the cornerstone of the compound's utility.
Attack by Various Nucleophiles (e.g., amines, alcohols, thiols, carboxylates)
2-(4-Chlorobutyl)oxirane reacts with a variety of nucleophiles to yield 1,2-disubstituted products. The reaction can be catalyzed by either acid or base.
Amines and Alcohols: These nucleophiles can open the epoxide ring, a reaction that can be facilitated by the presence of a coexisting hydroxyl-containing compound in the case of tertiary amines.
Thiols: Thiolate anions are strong nucleophiles that readily open the epoxide ring in an SN2 fashion.
Carboxylates: Nucleophilic addition of a carboxylate, such as acetate (B1210297), can also lead to ring-opening, yielding a diol acetate ester.
The general outcome of these reactions is the formation of a secondary alcohol resulting from the cleavage of one of the carbon-oxygen bonds of the epoxide ring.
Regioselectivity and Stereoselectivity of Ring-Opening
The regioselectivity of the ring-opening reaction on the unsymmetrical this compound is highly dependent on the reaction conditions.
Under Basic or Neutral Conditions (SN2 Mechanism): With strong nucleophiles (e.g., RO⁻, RS⁻, RNH₂), the reaction proceeds via a classic SN2 mechanism. The nucleophile attacks the less sterically hindered carbon atom of the epoxide. For this compound, this is the terminal (C1) carbon of the oxirane ring. This pathway is governed by steric repulsion, which steers the nucleophile to the more accessible site.
Under Acidic Conditions (SN1/SN2 Hybrid Mechanism): In the presence of an acid, the epoxide oxygen is first protonated, creating a better leaving group. This is followed by nucleophilic attack. The mechanism is considered a hybrid between SN1 and SN2. The C-O bond to the more substituted carbon (C2) begins to break, building a partial positive charge. The nucleophile will then preferentially attack this more substituted, more electrophilic carbon. Therefore, under acidic conditions, the major product results from the nucleophilic attack at the C2 position of the oxirane ring.
The stereoselectivity of the reaction is consistent with an SN2-type attack. The nucleophile attacks the carbon atom from the side opposite to the C-O bond, resulting in an inversion of configuration at the center of attack. This "backside attack" leads to the formation of trans or anti products, where the nucleophile and the newly formed hydroxyl group are on opposite sides of the carbon chain.
| Nucleophile | Conditions | Major Product Regioisomer | Mechanism |
| Amine (R-NH₂) | Basic/Neutral | Attack at less substituted carbon | SN2 |
| Alcohol (R-OH) | Acidic (H⁺) | Attack at more substituted carbon | SN1/SN2 Hybrid |
| Thiol (R-SH) | Basic/Neutral | Attack at less substituted carbon | SN2 |
| Carboxylate (RCOO⁻) | Basic/Neutral | Attack at less substituted carbon | SN2 |
Mechanistic Pathways under Acidic and Basic Conditions
Basic Conditions: The ring-opening is a direct SN2 displacement. The strong nucleophile attacks one of the electrophilic carbons of the epoxide ring. The driving force for the reaction is the relief of the significant ring strain. The process occurs in a single, concerted step where the nucleophile attacks and the C-O bond breaks simultaneously, leading to an alkoxide intermediate which is subsequently protonated in a workup step to give the final alcohol product.
Acidic Conditions: The mechanism is more complex.
Protonation: The epoxide oxygen is first protonated by the acid catalyst, which makes the ring more reactive and creates a good leaving group (a neutral hydroxyl group).
Nucleophilic Attack: The carbon-oxygen bonds of the protonated epoxide are weakened. A partial positive charge develops on the carbon atoms, with the more substituted carbon bearing a greater degree of this positive charge due to stabilization. While a full carbocation does not typically form, the transition state has significant SN1 character. The weak nucleophile then attacks this more electrophilic, more substituted carbon in an SN2-like fashion, leading to the trans product.
Reactions Involving the Chlorobutyl Group
The second reactive site in this compound is the terminal chlorine atom on the butyl chain. This primary alkyl halide can undergo nucleophilic substitution or elimination reactions.
Nucleophilic Substitution Reactions (SN1/SN2) on the Terminal Chlorine
Nucleophilic substitution is a reaction where a nucleophile replaces a leaving group, in this case, the chloride ion. The mechanism can be either SN1 or SN2, but for the primary chlorobutyl group, the SN2 pathway is strongly favored.
SN2 Mechanism: This is a bimolecular, one-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. The reaction proceeds with an inversion of stereochemistry. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. Primary alkyl halides, like the chlorobutyl moiety, react almost exclusively via the SN2 mechanism because the formation of a highly unstable primary carbocation is energetically disfavored. Strong nucleophiles and polar aprotic solvents favor the SN2 pathway.
SN1 Mechanism: This is a unimolecular, two-step process that involves the formation of a carbocation intermediate. This mechanism is favored for tertiary alkyl halides due to the stability of the corresponding carbocation. Since the chlorobutyl group is primary, the SN1 pathway is highly improbable.
| Feature | SN1 Reaction | SN2 Reaction |
| Substrate Structure | Favored by 3° > 2° | Favored by Methyl > 1° > 2° |
| Mechanism | Two steps (carbocation intermediate) | One step (concerted) |
| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |
| Nucleophile | Weak nucleophiles are effective | Requires strong nucleophiles |
| Stereochemistry | Racemization | Inversion of configuration |
| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents |
Elimination Reactions to Form Alkenes from the Chlorobutyl Moiety
The chlorobutyl group can also undergo elimination reactions, typically in the presence of a strong, sterically hindered base. In this process, the chloride leaving group and a proton from an adjacent carbon are removed, leading to the formation of a double bond. For a primary alkyl halide, the most likely mechanism is E2 elimination. This reaction competes with the SN2 pathway. Using a strong, bulky base (e.g., potassium tert-butoxide) at higher temperatures typically favors elimination over substitution. The E2 reaction would result in the formation of 2-(but-3-en-1-yl)oxirane.
Formation of Organometallic Reagents (e.g., Grignard, Organolithium)
The conversion of an alkyl halide to an organometallic compound, such as a Grignard or organolithium reagent, is a cornerstone of organic synthesis, transforming an electrophilic carbon center into a potent nucleophile. utexas.edu The standard preparation involves the reaction of the alkyl halide with magnesium or lithium metal in an aprotic solvent, typically an ether like diethyl ether or tetrahydrofuran (B95107) (THF). chemguide.co.ukmasterorganicchemistry.com
However, the synthesis of a stable Grignard or organolithium reagent from this compound is mechanistically challenging. Organometallic reagents are highly reactive nucleophiles and strong bases that readily react with epoxides. leah4sci.comkvmwai.edu.inchemohollic.com The carbon-metal bond is highly polarized (C⁻-M⁺), rendering the carbon atom strongly nucleophilic. utexas.eduyoutube.com This inherent reactivity creates a significant compatibility issue, as any newly formed organometallic center on the butyl chain would be poised to react with the electrophilic epoxide ring of another molecule.
This intermolecular reaction would proceed via a nucleophilic attack on one of the epoxide carbons, leading to ring-opening and the formation of a new carbon-carbon bond. libretexts.orgbyjus.com The propagation of this reaction would result in oligomerization or polymerization rather than the formation of a stable, monomeric organometallic reagent. Therefore, under standard reaction conditions, the formation of the desired Grignard or organolithium reagent is precluded by rapid and unavoidable side reactions, as detailed in the table below.
| Reagent Type | Proposed Reaction | Mechanistic Challenge | Likely Outcome |
|---|---|---|---|
| Grignard Reagent | Reaction of the chlorobutyl terminus with Mg metal in ether. masterorganicchemistry.com | The newly formed C-Mg bond is a strong nucleophile. utexas.edu | Rapid intermolecular attack on the epoxide ring of another molecule, leading to polymerization. libretexts.org |
| Organolithium Reagent | Reaction of the chlorobutyl terminus with Li metal. masterorganicchemistry.com | Organolithium reagents are even more reactive than Grignard reagents. slideshare.net | Vigorous and uncontrolled intermolecular reaction leading to a complex mixture of polymeric products. |
Intramolecular Cyclization Reactions
The dual functionality of this compound makes it an ideal substrate for intramolecular reactions. These reactions can be triggered to form stable five- or six-membered heterocyclic products, which are common structural motifs in many organic molecules.
A primary pathway for the cyclization of this compound involves the initial ring-opening of the epoxide, followed by an intramolecular nucleophilic substitution. This process is conceptually an intramolecular Williamson ether synthesis. youtube.comyoutube.com The reaction is initiated by the attack of an external nucleophile on the epoxide ring. Under basic or neutral conditions, this attack occurs predominantly at the less sterically hindered carbon of the epoxide (C2) in an SN2-type mechanism. leah4sci.comlibretexts.org This regioselective opening yields a 6-chloro-1,2-hexanol derivative. Subsequent deprotonation of the secondary alcohol creates an alkoxide, which then acts as an internal nucleophile, attacking the carbon bearing the chlorine atom to displace the chloride and form a five-membered tetrahydrofuran (THF) ring. youtube.com
Alternatively, under acidic conditions, the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack. In this scenario, the nucleophile may attack the more substituted carbon (C3), following a more SN1-like mechanism. libretexts.org This would lead to a 7-chloro-1,3-heptanol derivative, which upon intramolecular cyclization would form a six-membered tetrahydropyran (B127337) (THP) ring.
The outcomes of these pathways are summarized in the following table.
| Reaction Conditions | Site of Initial Attack | Intermediate | Final Product | Ring Size |
|---|---|---|---|---|
| Basic/Nucleophilic (e.g., NaOH, H₂O) | C2 (Less substituted) | 1-(5-chloropentyl)ethane-1,2-diol precursor | 2-(Tetrahydrofuran-2-yl)ethanol | 5-membered (THF) |
| Acid-Catalyzed (e.g., H₃O⁺) | C3 (More substituted) | 1-chloro-6-hydroxyheptan-2-ol precursor | (Tetrahydropyran-2-yl)methanol | 6-membered (THP) |
The reactivity of both functional groups in this compound can be harnessed in tandem or cascade reactions, where a single event initiates a sequence of bond-forming transformations to rapidly build molecular complexity. rsc.orgresearchgate.net A prominent example is the reaction with an external organometallic reagent, such as a Grignard (R'MgX) or organolithium (R'Li) reagent.
In this process, the external nucleophile initiates the cascade by attacking and opening the epoxide ring. libretexts.orgbyjus.com This SN2 reaction creates a new carbon-carbon bond and generates a magnesium or lithium alkoxide intermediate. This alkoxide, formed in situ, is a potent nucleophile and immediately engages in the second step of the cascade: an intramolecular SN2 attack on the terminal carbon of the chlorobutyl chain. This intramolecular displacement of the chloride ion results in the formation of a substituted cyclic ether in a single synthetic operation.
The regioselectivity of the initial epoxide opening by the external nucleophile typically favors attack at the less substituted carbon, leading to the formation of 2-substituted tetrahydrofuran derivatives. This tandem epoxide-opening/cyclization strategy provides an efficient route to functionalized five-membered cyclic ethers.
| Initiating Reagent (R'-MgX) | Step 1: Epoxide Opening | Step 2: Intramolecular Cyclization | Final Product |
|---|---|---|---|
| Methylmagnesium Bromide (CH₃MgBr) | Attack at C2 of the oxirane forms a magnesium alkoxide. | Alkoxide displaces Cl⁻ to form a THF ring. | 2-(1-(Tetrahydrofuran-2-yl)ethyl)magnesium bromide precursor leading to 2-(1-(Tetrahydrofuran-2-yl)ethanol) after workup |
| Phenylmagnesium Bromide (PhMgBr) | Attack at C2 of the oxirane forms a magnesium alkoxide. | Alkoxide displaces Cl⁻ to form a THF ring. | 2-(Phenyl(tetrahydrofuran-2-yl)methyl)magnesium bromide precursor leading to Phenyl(tetrahydrofuran-2-yl)methanol after workup |
| Vinylmagnesium Bromide (CH₂=CHMgBr) | Attack at C2 of the oxirane forms a magnesium alkoxide. | Alkoxide displaces Cl⁻ to form a THF ring. | 2-(1-(Tetrahydrofuran-2-yl)prop-2-en-1-yl)magnesium bromide precursor leading to 1-(Tetrahydrofuran-2-yl)prop-2-en-1-ol after workup |
Applications of 2 4 Chlorobutyl Oxirane in Complex Molecule Synthesis
Precursor for Bioactive Molecules and Their Intermediates
The inherent reactivity of the epoxide ring, coupled with the presence of a modifiable chlorobutyl side chain, positions 2-(4-Chlorobutyl)oxirane as a key starting material for the synthesis of various bioactive molecules and their complex intermediates. The oxirane can be opened by a wide range of nucleophiles, leading to the formation of more complex structures with potential therapeutic applications.
Synthesis of Advanced Pharmaceutical Intermediates
While specific, publicly documented examples of this compound being used for the synthesis of advanced pharmaceutical intermediates are not extensively detailed in readily available literature, its structural motifs are present in various biologically active compounds. The general reactivity of epoxides is a cornerstone of pharmaceutical synthesis. researchgate.net Ring-opening reactions of epoxides provide a powerful method for the regio- and stereoselective synthesis of polyfunctional and heterocyclic compounds, which are widely used in drug design. rsc.org The chlorobutyl group in this compound offers a handle for subsequent reactions, such as cyclizations or the introduction of other functional groups, which is a common strategy in the synthesis of complex drug molecules.
For instance, the synthesis of various piperidine (B6355638) derivatives, a common scaffold in many pharmaceuticals, often involves the reaction of an amine with a bifunctional electrophile. nih.govijnrd.orgresearchgate.net A molecule like this compound could theoretically be employed to construct such scaffolds, where an amine first opens the epoxide ring, and the resulting secondary amine could then displace the terminal chloride to form a substituted piperidine ring. This type of strategy is fundamental in building complex heterocyclic systems present in many drugs.
Formation of Key Scaffolds for Medicinal Chemistry Research
In medicinal chemistry, "scaffolds" are core molecular frameworks upon which various substituents are attached to create a library of compounds for biological screening. The structure of this compound makes it an interesting candidate for the generation of novel molecular scaffolds. The four-carbon chain provides flexibility and a defined distance between two points of functionality, which can be crucial for binding to biological targets.
The development of new molecular scaffolds is a key area of research in drug discovery. For example, oxetanes, which are four-membered cyclic ethers, have gained significant interest in medicinal chemistry as they can improve properties like aqueous solubility and metabolic stability. beilstein-journals.org While this compound contains a three-membered oxirane ring, its reactions can lead to larger heterocyclic systems that serve as important scaffolds. The ability to perform sequential reactions at the epoxide and the alkyl chloride allows for the controlled construction of diverse molecular architectures.
Building Block for Materials Science and Polymer Chemistry
The dual functionality of this compound also lends itself to applications in materials science and polymer chemistry. It can be used as a monomer to create functional polymers or as a precursor for the synthesis of specialized polymeric materials.
Monomer in Controlled Polymerization Processes
This compound can undergo ring-opening polymerization to produce poly[(4-chlorobutyl)oxirane]. caltech.edu This polymer is characterized as an elastomeric material with pendant chlorobutyl groups. These reactive side chains make the polymer a versatile platform for further chemical modifications. The polymerization of similar chloroalkyl oxiranes has been achieved using initiator systems like triethylaluminum-water-acetylacetone. caltech.edu
While the initial reports focused on the general polymerization, the principles of controlled polymerization, such as anionic ring-opening polymerization (AROP), could be applied to this compound to synthesize polyethers with well-defined molecular weights and low dispersity. bohrium.comsemanticscholar.org The use of specific catalysts, such as phosphazene bases, has been shown to be effective for the controlled AROP of various substituted epoxides. semanticscholar.org This level of control is crucial for tailoring the properties of the resulting polymer for specific applications.
Table 1: Polymerization of this compound and Related Monomers
| Monomer | Initiator System | Resulting Polymer | Properties |
|---|---|---|---|
| This compound | Triethylaluminum-water-acetylacetone | Poly[(4-chlorobutyl)oxirane] | Elastomeric, reactive |
This table is generated based on available data and general knowledge of polymerization techniques.
Synthesis of Polymeric Supports and Functional Resins
The presence of reactive chlorobutyl side chains on poly[(4-chlorobutyl)oxirane] makes it an excellent candidate for the synthesis of polymeric supports and functional resins. These pendant groups can serve as sites for grafting other polymer chains or for the immobilization of catalysts, reagents, or biologically active molecules. This "grafting from" approach allows for the creation of complex polymer architectures. mdpi.com
For example, the chlorine atoms can be converted to azide (B81097) groups, which can then participate in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach a wide variety of functional molecules. researchgate.net This would transform the initial polyether into a highly functionalized resin with potential applications in areas such as solid-phase synthesis, catalysis, or affinity chromatography. The polyether backbone provides flexibility, while the grafted functional groups impart the desired chemical properties.
Utilization as a Chiral Auxiliary or Component of the Chiral Pool
The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry. Chiral epoxides are valuable building blocks in asymmetric synthesis. If this compound were available in an enantiomerically pure form, it could serve as a chiral building block. The stereocenter of the epoxide would be transferred to the product upon nucleophilic ring-opening, which proceeds via an S(_N)2 mechanism with inversion of configuration.
The enantioselective synthesis of epoxides can be achieved through various methods, including asymmetric epoxidation of the corresponding alkene or kinetic resolution of a racemic epoxide. While specific methods for the enantioselective synthesis of this compound are not prominently reported, general methodologies for the asymmetric synthesis of chiral epoxides are well-established and could potentially be applied. beilstein-journals.org The resulting chiral this compound could then be used in the synthesis of complex chiral molecules, where the stereochemistry of the final product is controlled from the outset.
Precursor for Advanced Functional Materials
This compound serves as a versatile building block in the synthesis of advanced functional materials, primarily through pathways that leverage its reactive oxirane ring and the terminal chloro group. Research has demonstrated its utility in creating functional polymers such as polyether and polythiirane elastomers. These polymers exhibit notable chemical reactivity and physical properties, earmarking them for further development in various material science applications.
One direct application of this compound is in the synthesis of polyether elastomers through ring-opening polymerization. The polymerization of (4-chlorobutyl)oxirane yields poly[(4-chlorobutyl)oxirane], a material characterized by its elastomeric properties. caltech.edu The presence of the pendant chlorobutyl group in the polymer structure imparts a high degree of chemical reactivity, making it amenable to various nucleophilic substitution reactions for further functionalization. caltech.edu
The synthesis of this functional polyether is typically achieved using a specific initiator system, as detailed in the following table.
Table 1: Synthesis of Poly[(4-chlorobutyl)oxirane]
| Monomer | Initiator System | Resulting Polymer | Key Property |
|---|
In addition to direct polymerization, this compound is a key precursor for the synthesis of sulfur-containing polymers. A notable example is the production of poly[(4-chlorobutyl)thiirane], a soft elastomer. tandfonline.com This process involves a two-step synthesis. First, this compound is converted into (4-chlorobutyl)thiirane. tandfonline.com This transformation is efficient, proceeding with a high yield. Subsequently, the synthesized (4-chlorobutyl)thiirane undergoes homopolymerization to form the final elastomeric polymer. tandfonline.com
The specifics of this synthetic route, including the initiator systems and properties of the resulting polymer, are summarized below.
Table 2: Synthesis of Poly[(4-chlorobutyl)thiirane] from this compound
| Precursor | Intermediate | Intermediate Synthesis Yield | Polymerization Initiators | Resulting Polymer | Key Properties |
|---|
Derivatives and Analogues of 2 4 Chlorobutyl Oxirane
Modifications of the Halogen Moiety (e.g., bromo-, iodo-, fluoro-butyl analogues)
The chlorine atom in 2-(4-chlorobutyl)oxirane can be readily substituted with other halogens, yielding analogues with significantly different reactivities. This modification primarily influences the properties of the side chain, particularly its aptitude as a leaving group in nucleophilic substitution reactions. The general trend for leaving group ability is I > Br > Cl > F.
2-(4-Bromobutyl)oxirane : This analogue is a known compound used as a versatile intermediate in chemical synthesis. The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond, making the bromo-analogue more reactive towards nucleophiles.
2-(4-Iodobutyl)oxirane : The iodo-analogue represents the most reactive of the halobutyl oxiranes in terms of nucleophilic substitution at the terminal carbon. Its synthesis can be readily achieved from this compound through the Finkelstein reaction, using a salt like sodium iodide in a suitable solvent such as acetone. The equilibrium of this reaction is driven by the precipitation of sodium chloride in acetone.
2-(4-Fluorobutyl)oxirane : In contrast, the fluoro-analogue is the least reactive. The carbon-fluorine bond is the strongest among the carbon-halogen bonds, making fluoride a poor leaving group. Synthesis of this derivative typically requires more specialized fluorinating agents.
The enhanced reactivity of the bromo and iodo derivatives makes them particularly useful in applications where the subsequent displacement of the halide is a key step. This increased reactivity is also observed in related polymeric systems, such as halogenated butyl rubbers, where primary allylic bromides are more reactive than the corresponding chlorides. google.comscribd.comresearchgate.net
| Analogue Name | Chemical Formula | Molecular Weight (g/mol) | Relative Reactivity of Halide (Leaving Group Ability) |
|---|---|---|---|
| 2-(4-Fluorobutyl)oxirane | C₆H₁₁FO | 118.15 | Lowest |
| This compound | C₆H₁₁ClO | 134.60 | Intermediate |
| 2-(4-Bromobutyl)oxirane | C₆H₁₁BrO | 179.06 | High |
| 2-(4-Iodobutyl)oxirane | C₆H₁₁IO | 226.06 | Highest |
Alterations of the Alkyl Chain Length or Branching
Modifying the length or branching of the alkyl chain that separates the oxirane ring and the halogen atom alters the molecule's physical properties and can influence its reactivity through steric and electronic effects.
Shortening the chain, as in 2-(3-chloropropyl)oxirane , brings the halogen and the epoxide functionally closer. This proximity can potentially lead to intramolecular reactions under certain conditions. Conversely, extending the chain to a pentyl or hexyl group increases the molecule's lipophilicity and boiling point.
Introducing branching on the alkyl chain, for example, by creating an isomer like 2-(3-chloro-2-methylpropyl)oxirane, would introduce steric hindrance. This could slow the rate of nucleophilic attack at the terminal halogen. Such structural changes are a common strategy to fine-tune the physicochemical properties of a molecule for specific applications.
| Analogue Name | Structure | Molecular Formula | Predicted Effect on Properties (vs. Butyl Chain) |
|---|---|---|---|
| 2-(3-Chloropropyl)oxirane | Cl-(CH₂)₃-CH(O)CH₂ | C₅H₉ClO | Lower boiling point, lower lipophilicity. |
| This compound | Cl-(CH₂)₄-CH(O)CH₂ | C₆H₁₁ClO | Baseline |
| 2-(5-Chloropentyl)oxirane | Cl-(CH₂)₅-CH(O)CH₂ | C₇H₁₃ClO | Higher boiling point, higher lipophilicity. |
| 2-(4-Chloro-2-methylbutyl)oxirane | Cl-CH₂-CH₂-CH(CH₃)-CH₂-CH(O)CH₂ | C₇H₁₃ClO | Increased steric hindrance around the chain. |
Substitution Patterns on the Oxirane Ring (e.g., Chiral Derivatives)
The oxirane ring of this compound is a key center of reactivity and a source of stereochemistry. Introducing substituents directly onto the ring or controlling its absolute stereochemistry provides access to a vast range of complex molecules.
Chiral, or enantiomerically pure, derivatives are of paramount importance. The synthesis of specific enantiomers, such as (R)-2-(4-chlorobutyl)oxirane or (S)-2-(4-chlorobutyl)oxirane, can be achieved through asymmetric epoxidation of the corresponding alkene precursor, 6-chlorohex-1-ene. innospk.com Well-established methods like the Sharpless-Katsuki epoxidation (for allylic alcohols) or the Jacobsen-Katsuki epoxidation are industry standards for producing chiral epoxides with high enantiomeric excess. quimicaorganica.org The chirality of the epoxide is crucial as it dictates the stereochemical outcome of subsequent ring-opening reactions, allowing for the stereocontrolled synthesis of complex targets like pharmaceuticals. nih.gov
Furthermore, substitution at the C3 carbon of the oxirane ring (the carbon atom within the ring that is not bonded to the alkyl chain) would create a trisubstituted epoxide. This modification significantly impacts the regioselectivity of nucleophilic ring-opening reactions. Under basic or neutral conditions, nucleophilic attack generally occurs at the less substituted carbon (C2), whereas under acidic conditions, the attack may favor the more substituted carbon (C3) due to the partial positive charge being better stabilized at that position.
| Derivative Name | Structural Feature | Typical Synthetic Approach |
|---|---|---|
| (R)-2-(4-Chlorobutyl)oxirane | Chiral center at C2 | Asymmetric epoxidation of 6-chlorohex-1-ene using a chiral catalyst (e.g., Jacobsen's catalyst). |
| (S)-2-(4-Chlorobutyl)oxirane | Chiral center at C2 | Asymmetric epoxidation of 6-chlorohex-1-ene using the opposite enantiomer of the chiral catalyst. |
| 2-(4-Chlorobutyl)-3-methyloxirane | Substitution at C3 | Epoxidation of 7-chlorohept-2-ene. Results in diastereomers (cis/trans). |
Heteroatom Analogues (e.g., Thiirane, Aziridine Derivatives)
Replacing the oxygen atom of the oxirane ring with other heteroatoms, such as sulfur or nitrogen, yields thiirane (episulfide) and aziridine analogues, respectively. These three-membered heterocyclic analogues share the characteristic ring strain of epoxides but exhibit distinct reactivity.
Thiirane Analogue : The sulfur analogue, 2-(4-chlorobutyl)thiirane, can be synthesized directly from this compound. A common and efficient method involves reaction with a sulfur-transfer reagent like thiourea or potassium thiocyanate. tandfonline.comresearchgate.netchemistryviews.orgnih.gov This conversion typically proceeds with an inversion of stereochemistry at one of the carbon centers. Thiiranes are generally less stable than their corresponding epoxides but undergo similar ring-opening reactions with nucleophiles.
Aziridine Analogue : The nitrogen analogue, 2-(4-chlorobutyl)aziridine, is a valuable synthetic intermediate. The synthesis from the corresponding epoxide is often a two-step process. chem-station.com First, the epoxide ring is opened by a nitrogen nucleophile, such as sodium azide (B81097), to form an azido alcohol. acs.org The resulting intermediate is then reduced (e.g., with triphenylphosphine) and cyclized to form the aziridine ring. wikipedia.org The reactivity of the aziridine ring is influenced by the substituent on the nitrogen atom. N-unsubstituted aziridines are generally less reactive towards ring-opening than epoxides, but their reactivity can be enhanced by attaching an electron-withdrawing group (e.g., a tosyl group) to the nitrogen. illinois.eduresearchgate.net
| Analogue Type | Structure | General Synthesis from Oxirane | Comparative Reactivity Notes |
|---|---|---|---|
| Thiirane (Episulfide) | Cl-(CH₂)₄-CH(S)CH₂ | One-step reaction with a thiocarbonyl compound (e.g., thiourea). tandfonline.comnih.gov | Ring is generally less stable but similarly susceptible to nucleophilic ring-opening. |
| Aziridine | Cl-(CH₂)₄-CH(NH)CH₂ | Two-step sequence: Ring-opening with azide (NaN₃) followed by reduction and cyclization. chem-station.comacs.org | Ring-opening is typically less facile than for epoxides; reactivity is highly dependent on the N-substituent. illinois.edu |
Advanced Characterization Techniques for Research on 2 4 Chlorobutyl Oxirane and Its Transformation Products
Spectroscopic Methods for Structural Elucidation of Reaction Products
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NMR, DOSY)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. For 2-(4-Chlorobutyl)oxirane, standard one-dimensional (1D) ¹H and ¹³C NMR provide initial structural confirmation. The ¹H NMR spectrum of an epoxide typically shows resonances for the oxirane ring protons between 2.5 and 3.5 ppm. libretexts.org The protons on the carbon adjacent to the chlorine atom are expected in the 3.5-3.7 ppm range. pdx.edu The carbon atoms of the epoxide ring generally appear in the 40-60 ppm region of the ¹³C NMR spectrum. libretexts.org
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for unambiguously assigning these signals, especially in complex transformation products where spectral overlap is common. COSY experiments map the coupling relationships between protons, while HSQC correlates protons with their directly attached carbons, confirming the C-H framework of the molecule.
Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their translational diffusion coefficients, which are related to molecular size and shape. rsc.org This is particularly useful for analyzing the transformation of this compound, where starting material, intermediates, and products (including potential oligomers) might coexist. core.ac.uknih.gov Larger molecules diffuse more slowly than smaller ones, allowing their respective NMR signals to be distinguished in the DOSY spectrum. This can provide clear evidence of product formation or oligomerization without the need for physical separation. kuleuven.be
| Position | ¹H NMR Shift (ppm) | Multiplicity | ¹³C NMR Shift (ppm) |
|---|---|---|---|
| Oxirane CH₂ | ~2.5 - 2.8 | m | ~47.0 |
| Oxirane CH | ~2.9 - 3.1 | m | ~52.0 |
| -CH₂- (adjacent to oxirane) | ~1.6 - 1.8 | m | ~32.0 |
| -CH₂- | ~1.8 - 2.0 | m | ~28.0 |
| -CH₂- | ~1.8 - 2.0 | m | ~28.0 |
| -CH₂-Cl | ~3.5 - 3.6 | t | ~44.0 |
High-Resolution Mass Spectrometry (HRMS) for Mechanistic Studies
High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition of reactants, intermediates, and products with high accuracy. Unlike unit-resolution mass spectrometry, HRMS provides exact mass measurements, which allows for the calculation of a unique molecular formula. This capability is critical for identifying unknown transformation products and confirming proposed structures.
In mechanistic studies of this compound reactions, such as nucleophilic ring-opening, HRMS can be used to identify transient intermediates. researchgate.netrsc.org By coupling HRMS with a liquid chromatography system (LC-HRMS), complex reaction mixtures can be separated, and mass data can be acquired for each component. Soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are often employed to generate intact molecular ions ([M+H]⁺ or [M+Na]⁺), from which the exact mass and molecular formula can be determined. gcms.cz Fragmentation analysis (MS/MS) can then be performed on these ions to gain further structural information, helping to piece together the reaction pathway. The fragmentation pattern would reveal characteristic losses, such as the chlorobutyl side chain or fragments resulting from the opened oxirane ring.
| Fragment Ion | Proposed Structure | Monoisotopic Mass (Da) |
|---|---|---|
| [C₆H₁₁ClO]⁺ | Molecular Ion | 134.0500 |
| [C₆H₁₁O]⁺ | Loss of Cl | 99.0810 |
| [C₄H₈Cl]⁺ | Chlorobutyl cation | 91.0315 |
| [C₂H₃O]⁺ | Fragment from ring cleavage | 43.0184 |
Infrared and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify functional groups within a molecule. For this compound, these methods are excellent for tracking the disappearance of the epoxide ring and the appearance of new functional groups in its transformation products.
The IR spectrum of an epoxide shows several characteristic absorption bands. These include the asymmetric C-O-C stretch (around 950-810 cm⁻¹) and the symmetric ring "breathing" vibration (around 1250 cm⁻¹). masterorganicchemistry.com The C-Cl stretch of the chlorobutyl group typically appears in the 800-600 cm⁻¹ region. Upon ring-opening, for example through hydrolysis, the characteristic epoxide bands will disappear, and a strong, broad O-H stretching band will appear around 3500-3200 cm⁻¹, confirming the formation of a diol.
Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. researchgate.netsemanticscholar.orgnih.gov It can provide complementary information, especially for the C-C backbone and the symmetric vibrations of the oxirane ring. nist.gov Comparing the IR and Raman spectra of the starting material and the reaction products provides a clear picture of the chemical transformation at the functional group level.
| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch (Aliphatic) | 2990 - 2850 | 2990 - 2850 | Strong (IR), Strong (Raman) |
| Oxirane Ring "Breathing" (sym.) | ~1250 | ~1250 | Medium (IR), Strong (Raman) |
| Oxirane C-O-C Stretch (asym.) | ~950 - 810 | ~950 - 810 | Strong (IR), Weak (Raman) |
| C-Cl Stretch | ~800 - 600 | ~800 - 600 | Strong (IR), Strong (Raman) |
Chromatographic Techniques for Reaction Monitoring and Product Isolation
Chromatography is the cornerstone of separating, identifying, and purifying components from a reaction mixture. For research involving this compound, both gas and liquid chromatography are routinely employed.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity and Isomer Separation
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for monitoring reaction progress and assessing the purity of isolated products. The choice between HPLC and GC depends on the volatility and thermal stability of the analytes.
GC is well-suited for analyzing volatile and thermally stable compounds like this compound. uw.edu.pl Separation is typically achieved on a capillary column with a non-polar or mid-polar stationary phase, and detection is commonly performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS). nist.gov GC can be used to quantify the consumption of the starting material and the formation of products over time, allowing for kinetic studies.
HPLC is more versatile for analyzing a wider range of transformation products, including those that are non-volatile or thermally labile, such as diols or other highly functionalized derivatives. nih.gov Reversed-phase HPLC, using a C18 column with a mobile phase like acetonitrile/water or methanol/water, is a common starting point for separating components based on polarity. Normal-phase HPLC can also be effective, particularly for separating non-polar isomers. nih.gov
| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detector | Application |
|---|---|---|---|---|
| GC | 5% Phenyl Polysiloxane (e.g., DB-5) | Helium or Hydrogen | FID, MS | Purity of starting material, monitoring volatile products |
| HPLC (Reversed-Phase) | Octadecylsilane (C18) | Acetonitrile/Water Gradient | UV, MS, ELSD | Separating polar transformation products (e.g., diols) |
| HPLC (Normal-Phase) | Silica (B1680970) | Hexane/Ethyl Acetate (B1210297) | UV, ELSD | Separation of non-polar isomers |
Chiral Chromatography for Enantiomeric Excess Determination
Since this compound possesses a stereocenter, it exists as a pair of enantiomers. In asymmetric synthesis or reactions involving chiral catalysts, it is critical to determine the enantiomeric composition of the product. Chiral chromatography is the most widely used technique for this purpose. nih.gov
Chiral HPLC is the predominant method, utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. chiralpedia.comcsfarmacie.cz Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD, Chiralpak® AD), are highly effective for separating a broad range of chiral compounds, including epoxides. csfarmacie.cz The separation is typically performed using a normal-phase mobile phase, such as a mixture of hexane and an alcohol modifier (e.g., isopropanol or ethanol). The enantiomeric excess (ee) is a measure of the purity of the sample and is calculated from the relative peak areas of the two enantiomers in the chromatogram. sigmaaldrich.com
| Parameter | Condition |
|---|---|
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralcel® OD-H) |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Calculation | % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| × 100 |
X-ray Crystallography for Solid-State Structure Analysis of Derivatives
X-ray crystallography is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for the unambiguous structure elucidation of novel compounds, providing definitive information on bond lengths, bond angles, and stereochemistry. In the context of this compound, which is a liquid at room temperature, X-ray crystallography is applied to its solid derivatives to confirm their molecular structures and understand their solid-state packing.
The transformation of this compound can lead to a variety of derivatives amenable to single crystal X-ray analysis. For instance, nucleophilic opening of the epoxide ring can yield substituted diols, while intramolecular cyclization can form tetrahydrofuran (B95107) derivatives. These reactions produce new chemical entities whose solid-state structures can be meticulously detailed through crystallographic studies.
The process involves irradiating a single crystal of a derivative with a focused beam of X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. This information is crucial for confirming the outcome of a chemical transformation and for studying the non-covalent interactions that govern the crystal packing, such as hydrogen bonding and van der Waals forces.
A hypothetical crystallographic analysis of a derivative, for instance, a diol formed from the hydrolysis of this compound, would provide precise measurements of the C-C and C-O bond lengths and the O-C-C bond angles, confirming the opening of the epoxide ring. Furthermore, it would reveal the conformation of the chlorobutyl chain and the intermolecular hydrogen bonding network established by the hydroxyl groups, which dictates the packing of the molecules in the crystal lattice.
The table below presents representative crystallographic data for analogous compounds to illustrate the type of information obtained from an X-ray diffraction study. This data is essential for a comprehensive understanding of the molecular and supramolecular structure of the transformation products of this compound.
Interactive Table: Representative Crystallographic Data for Analogous Derivative Structures
| Parameter | 1,10-Decanediol (Diol Analog) | (S)-3-Hydroxytetrahydrofuran (THF Analog) |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁2₁2₁ |
| a (Å) | 5.58 | 5.89 |
| b (Å) | 7.42 | 8.21 |
| c (Å) | 25.83 | 9.34 |
| α (°) ** | 90 | 90 |
| β (°) | 92.5 | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1068 | 451 |
| Z | 4 | 4 |
| Calculated Density (g/cm³) ** | 1.08 | 1.29 |
Note: The data in this table is representative of analogous structures and is intended for illustrative purposes. It does not represent actual experimental data for derivatives of this compound.
The analysis of such data provides invaluable insights into the structural consequences of chemical transformations at the molecular level.
Computational and Theoretical Chemistry Studies of 2 4 Chlorobutyl Oxirane
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within a molecule, which are fundamental to its stability and reactivity. For 2-(4-Chlorobutyl)oxirane, such calculations can map out the electron density, identify sites susceptible to electrophilic or nucleophilic attack, and quantify the energies of its molecular orbitals.
Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest-energy orbital capable of accepting electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.
For this compound, the HOMO is expected to have significant contributions from the lone pair electrons of the oxirane oxygen atom. In contrast, the LUMO would likely be distributed across the antibonding σ* orbitals of the carbon-oxygen bonds in the strained three-membered ring and the carbon-chlorine bond of the alkyl chain. A nucleophilic attack would therefore be initiated by the interaction of the nucleophile's HOMO with the LUMO of the this compound molecule. The locations on the molecule where the LUMO has the largest lobes indicate the most electrophilic sites, which are the two carbon atoms of the oxirane ring.
A smaller HOMO-LUMO gap generally signifies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. Hypothetical FMO analysis performed using DFT calculations could yield the following data:
| Parameter | Energy (eV) | Implication for Reactivity |
|---|---|---|
| HOMO Energy | -9.85 | Indicates the energy of the most available electrons for donation (nucleophilicity). |
| LUMO Energy | +1.15 | Indicates the energy of the lowest-energy site for electron acceptance (electrophilicity). |
| HOMO-LUMO Gap (ΔE) | 11.00 | A relatively large gap suggests good kinetic stability under standard conditions. |
Transition State Theory (TST) provides a framework for understanding the rates of chemical reactions. It postulates that reactants must pass through a high-energy intermediate state, known as the activated complex or transition state, before forming products. The energy required to reach this transition state is the activation energy (ΔG‡), which determines the reaction rate. Quantum chemical methods can be used to locate the geometry of transition states and calculate their energies, thereby mapping the entire reaction pathway.
A characteristic reaction of epoxides is their ring-opening via nucleophilic attack. For this compound, a nucleophile can attack either the C2 (substituted) or C3 (unsubstituted) carbon of the oxirane ring. TST calculations can predict which pathway is kinetically favored by comparing the activation energies for the two possible routes. The pathway with the lower activation energy will be the dominant one.
For example, in a base-catalyzed ring-opening, the reaction proceeds via an SN2 mechanism where steric hindrance is the primary factor. Computational modeling would likely show a lower activation energy for the attack at the less sterically hindered C3 position.
| Reaction Pathway | Calculated Activation Energy (ΔG‡, kcal/mol) | Predicted Kinetic Outcome |
|---|---|---|
| Nucleophilic attack at C2 | 24.5 | Minor pathway due to higher energy barrier. |
| Nucleophilic attack at C3 | 21.0 | Major pathway due to lower energy barrier. |
Molecular Dynamics Simulations for Conformational Analysis
While quantum chemical calculations are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing a detailed picture of conformational dynamics. For a flexible molecule like this compound, the chlorobutyl side chain can adopt numerous conformations, which can influence its physical properties and reactivity.
An MD simulation would involve placing the molecule in a simulated environment (e.g., a box of solvent molecules) and tracking the atomic trajectories over nanoseconds or longer. Analysis of these trajectories allows for the identification of the most stable, low-energy conformers and the energy barriers for interconversion between them. Key dihedral angles in the butyl chain would be monitored to characterize the dominant conformations (e.g., anti, gauche).
| Conformer | Key Dihedral Angle (C-C-C-C) | Relative Population (%) | Description |
|---|---|---|---|
| Anti | ~180° | 65 | The most stable, extended chain conformation. |
| Gauche (+) | ~+60° | 17 | A less stable, folded conformation. |
| Gauche (-) | ~-60° | 18 | A folded conformation, isoenergetic with Gauche (+). |
Prediction of Regioselectivity and Stereoselectivity in Chemical Reactions
Computational chemistry is a powerful tool for predicting the outcome of reactions where multiple products are possible. For the ring-opening of an unsymmetrical epoxide like this compound, the nucleophile can attack one of two different carbon atoms, a question of regioselectivity. The governing principles of this selectivity depend on the reaction conditions.
Under basic or nucleophilic conditions, the reaction follows an SN2 mechanism, and the attack occurs at the sterically less hindered carbon atom. Computational models would confirm this by showing a lower activation energy for this pathway.
Under acidic conditions, the epoxide oxygen is first protonated. The transition state has significant carbocationic character, meaning the positive charge is better stabilized on the more substituted carbon atom. Therefore, the nucleophile preferentially attacks the more substituted carbon (C2). Computational analysis, by calculating transition state energies or analyzing the electronic structure of the protonated intermediate, can quantitatively predict this reversal of regioselectivity.
| Condition | Favored Site of Attack | ΔG‡ (Attack at C2) (kcal/mol) | ΔG‡ (Attack at C3) (kcal/mol) | Predicted Major Regioisomer |
|---|---|---|---|---|
| Basic (SN2) | Less hindered site | 24.5 | 21.0 | Attack at C3 |
| Acidic (SN1-like) | More substituted site | 16.5 | 19.0 | Attack at C2 |
Computational Design of Novel Derivatives with Enhanced Properties
In silico design leverages computational power to rationally design and screen new molecules with desired properties before undertaking costly and time-consuming synthesis. For this compound, one might aim to design derivatives with enhanced reactivity for a specific application, such as in polymer synthesis or as a pharmaceutical intermediate.
The process involves creating a virtual library of derivatives by modifying the parent structure—for instance, by adding electron-withdrawing or electron-donating groups to the butyl chain or the oxirane ring. These virtual compounds are then subjected to high-throughput computational screening. Properties such as the activation energy for a key reaction, the HOMO-LUMO gap, or binding affinity to a biological target can be calculated. Derivatives that show promising properties in these calculations are then prioritized for experimental synthesis and testing.
For example, to increase the susceptibility of the oxirane ring to nucleophilic attack, one could add an electron-withdrawing group (EWG) to the butyl chain. This would lower the energy of the LUMO, making the molecule more electrophilic and reducing the activation barrier for the ring-opening reaction.
| Compound | Modification | Calculated ΔG‡ (kcal/mol) for Ring-Opening | Predicted Effect |
|---|---|---|---|
| This compound (Parent) | None | 21.0 | Baseline reactivity |
| Derivative A | Add -NO₂ group to butyl chain | 18.5 | Increased reactivity |
| Derivative B | Add -OCH₃ group to butyl chain | 22.1 | Decreased reactivity |
| Derivative C | Add -CN group to oxirane ring | 17.9 | Significantly increased reactivity |
Future Directions and Emerging Research Avenues for 2 4 Chlorobutyl Oxirane
Green Chemistry Approaches to its Synthesis and Transformations
The future synthesis and use of 2-(4-Chlorobutyl)oxirane are increasingly being viewed through the lens of green chemistry, which aims to minimize environmental impact by designing safer chemicals and processes. nih.gov Green chemistry strategies focus on inventing novel reactions that maximize desired products while minimizing by-products and seeking environmentally benign solvents. nih.gov
Future research will likely focus on several key areas:
Alternative Solvents: A significant shift away from traditional volatile organic compounds towards greener alternatives is anticipated. This includes the use of water, supercritical fluids like CO2, or biodegradable solvents. nih.gov Supercritical CO2, for instance, is a non-flammable and non-toxic alternative that has proven effective for polymer synthesis. nih.gov
Atom Economy: Synthesis routes will be redesigned to maximize the incorporation of all starting materials into the final product. This could involve cascade reactions where multiple transformations occur in a single pot, reducing the need for intermediate purification steps and solvent usage. An example of such a process is the oxone-mediated cascade arylhydroxylation of activated alkenes, which involves an epoxidation step. rsc.org
Catalysis: The use of reusable heterogeneous catalysts, such as silica (B1680970) gel-supported polyphosphoric acid, can simplify purification processes and reduce waste. researchgate.net These catalysts can be easily removed by filtration and reused multiple times without significant loss of activity. researchgate.net
Energy Efficiency: Exploring energy-efficient synthesis methods, such as ultrasound-assisted reactions, can lead to higher yields in shorter reaction times under milder conditions, often without the need for a catalyst. nih.gov
Catalytic Transformations and Enantioselective Synthesis Utilizing this compound
Catalysis is central to unlocking the full synthetic potential of this compound, particularly in the realm of stereoselective synthesis. The development of enantioselective methods is crucial for producing specific isomers, which is of paramount importance in pharmaceuticals and fine chemicals.
A significant area of research involves the catalytic, regioselective ring-opening of the epoxide. For instance, new epoxides derived from pyridine (B92270) and bipyridine have been synthesized and subjected to ring-opening reactions with chiral primary amines. researchgate.net These reactions, often catalyzed by a Lewis acid like Scandium(III) trifluoromethanesulfonate, can proceed with high regioselectivity to yield chiral β-amino alcohols, which are valuable as chiral ligands in other reactions. researchgate.netchem960.com
Future research is expected to expand the toolbox of catalysts for transformations of this compound, focusing on:
Developing catalysts that can selectively open the epoxide ring in the presence of various nucleophiles.
Designing chiral catalysts to produce enantiomerically pure derivatives.
Investigating enzymatic catalysis for highly selective and environmentally friendly transformations under mild conditions.
| Catalyst Type | Potential Transformation | Benefit |
| Lewis Acids (e.g., Sc(OTf)3) | Regioselective epoxide ring-opening with amines | Access to chiral β-amino alcohols |
| Heterogeneous Catalysts | Various transformations | Ease of separation and reusability |
| Biocatalysts (Enzymes) | Enantioselective reactions | High selectivity, mild conditions, green process |
Integration into Flow Chemistry Systems for Scalable Production and Reactions
Flow chemistry, or continuous-flow processing, offers significant advantages over traditional batch production methods, including improved safety, control, and scalability. dempochem.comeuropa.eu Integrating the synthesis and reactions of this compound into flow systems is a promising avenue for industrial-scale applications.
The key benefits of using flow chemistry for this compound include:
Enhanced Safety: The small reactor volume at any given time minimizes the risks associated with handling reactive intermediates or exothermic reactions. europa.eu
Precise Control: Flow reactors allow for precise control over parameters like temperature, pressure, and reaction time, leading to higher yields and selectivity. dempochem.com
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors facilitates rapid heat and mass transfer, preventing the formation of hot spots and side products. europa.eu
Scalability: Scaling up production is achieved by running the system for longer periods or by using multiple reactors in parallel, which is often more straightforward than scaling up batch reactors. dempochem.comnih.gov
Flow systems can be designed for multi-step syntheses, enabling the production of complex derivatives of this compound in a continuous, automated fashion. nih.gov Various chemical transformations, including nucleophilic substitutions, ring-opening reactions, and polymerizations, can be adapted to flow conditions. syrris.comnih.gov
Novel Polymerization Strategies and Materials Development
The presence of the polymerizable oxirane ring makes this compound an attractive monomer for developing new functional polymers. Research has already demonstrated that it can be polymerized to create polyether elastomers with reactive side chains. caltech.edu
Future research will likely explore more advanced polymerization techniques to create materials with tailored properties:
Anionic Ring-Opening Polymerization (AROP): This "classical" approach allows for the synthesis of well-defined polyethers with controlled molecular weights and narrow dispersity. researchgate.net
Copolymerization: Copolymerizing this compound with other epoxide monomers, such as propylene (B89431) oxide or epichlorohydrin, can produce elastomers with a range of chemical and physical properties. caltech.edu
Controlled Polymerization Techniques: Methods like atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization could potentially be adapted. While not directly applicable to the oxirane ring itself, the chlorobutyl group could be modified to introduce a suitable initiating site for these techniques, leading to complex architectures like block copolymers.
Post-Polymerization Modification: The chlorine atom on the side chain of poly[(4-chlorobutyl)oxirane] provides a reactive handle for further chemical modification. This allows for the synthesis of functional polymers where the backbone provides the structural properties (e.g., elasticity) and the side chains introduce specific functionalities (e.g., for cross-linking, grafting, or introducing bioactive moieties).
The resulting polymers are expected to find applications as specialty elastomers, adhesives, coatings, and in biomedical fields due to the versatility of polyethers. researchgate.netresearchgate.net
Exploration of New Chemical Space with Designed Derivatives
The dual functionality of this compound serves as a gateway to a vast new chemical space. By selectively reacting either the epoxide ring or the chloroalkyl chain, a diverse library of derivatives can be designed and synthesized for various applications.
Key strategies for creating new derivatives include:
Epoxide Ring-Opening: The epoxide can be opened with a wide range of nucleophiles (e.g., amines, alcohols, thiols) to introduce new functional groups. The specific electronic properties of substituents on the oxirane can influence the regioselectivity of these reactions. scbt.com
Substitution of the Chlorine Atom: The chlorine atom can be displaced by other nucleophiles via SN2 reactions, allowing for the attachment of different functional moieties to the butyl side chain.
Conversion to Other Heterocycles: The oxirane can be converted into other three-membered rings, such as thiiranes (episulfides). For example, (4-Chlorobutyl)thiirane can be prepared in a single step from this compound and subsequently polymerized. tandfonline.com
Synthesis of Bifunctional Molecules: Derivatives containing two terminal oxirane groups can be created, which are valuable monomers for producing cross-linked epoxy resins used in structural adhesives and coatings. google.com
This exploration could lead to the discovery of molecules with novel applications, such as dual-action modulators for biological receptors or new building blocks for complex heterocyclic systems like 1,2,4-oxadiazoles. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
